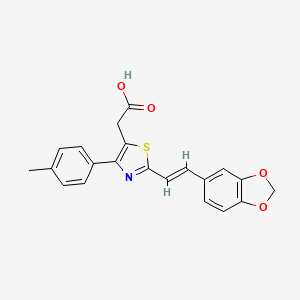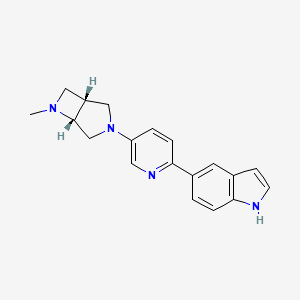
Morpholinium (2S-(2alpha,5alpha,6alpha))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholinium (2S-(2alpha,5alpha,6alpha))-6-Brom-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptan-2-carboxylat ist eine komplexe organische Verbindung, die für ihre einzigartige chemische Struktur und ihre Eigenschaften bekannt ist. Diese Verbindung zeichnet sich durch das Vorhandensein eines Bromatoms, einer Dimethylgruppe und einer bicyclischen Struktur aus, die Schwefel- und Stickstoffatome enthält. Aufgrund seiner Reaktivität und seines Potenzials für biologische Aktivitäten wird es in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Morpholinium (2S-(2alpha,5alpha,6alpha))-6-Brom-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptan-2-carboxylat umfasst typischerweise mehrere Schritte, beginnend mit leicht verfügbaren Vorläufern. Die wichtigsten Schritte umfassen:
Bildung der bicyclischen Struktur: Der erste Schritt beinhaltet die Bildung der bicyclischen Kernstruktur durch eine Reihe von Cyclisierungsreaktionen.
Einführung des Bromatoms: Die Bromierung erfolgt unter kontrollierten Bedingungen mit Brom oder bromhaltigen Reagenzien, um das Bromatom an der gewünschten Position einzuführen.
Endgültige Assemblierung: Der letzte Schritt beinhaltet die Kupplung der verschiedenen Fragmente zur Bildung der vollständigen Verbindung.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung des Synthesewegs umfassen, um die Ausbeute zu verbessern und die Kosten zu senken. Dazu gehören die Verwendung effizienter Katalysatoren, hochdurchsatzfähiger Reaktionsbedingungen und skalierbarer Reinigungsverfahren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Morpholinium (2S-(2alpha,5alpha,6alpha))-6-Brom-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptan-2-carboxylat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Das Bromatom kann durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel.
Substitution: Nukleophile wie Amine, Thiole und Alkohole.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu oxidierten Derivaten führen, während Substitutionsreaktionen zur Bildung verschiedener substituierter Analoga führen können.
Wissenschaftliche Forschungsanwendungen
Morpholinium (2S-(2alpha,5alpha,6alpha))-6-Brom-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptan-2-carboxylat hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Reagenz in der organischen Synthese und als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine möglichen biologischen Aktivitäten, darunter antimikrobielle und krebshemmende Eigenschaften.
Medizin: Erforscht auf seine möglichen therapeutischen Anwendungen, insbesondere bei der Entwicklung neuer Medikamente.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von Morpholinium (2S-(2alpha,5alpha,6alpha))-6-Brom-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptan-2-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkungen durch Folgendes ausüben:
Bindung an Enzyme: Hemmung oder Modulation der Aktivität spezifischer Enzyme.
Wechselwirkung mit zellulären Rezeptoren: Beeinflussung von Signaltransduktionswegen.
Modulation der Genexpression: Beeinflussung der Expression von Genen, die an verschiedenen biologischen Prozessen beteiligt sind.
Wissenschaftliche Forschungsanwendungen
Morpholinium (2S-(2alpha,5alpha,6alpha))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Morpholinium (2S-(2alpha,5alpha,6alpha))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.
Interacting with Cellular Receptors: Affecting signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Temocillin: Eine verwandte Verbindung mit ähnlichen strukturellen Merkmalen und biologischen Aktivitäten.
Penicillin-Derivate: Andere bicyclische Verbindungen, die Schwefel- und Stickstoffatome enthalten.
Einzigartigkeit
Morpholinium (2S-(2alpha,5alpha,6alpha))-6-Brom-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptan-2-carboxylat ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen und seines Potenzials für unterschiedliche chemische Reaktivität und biologische Aktivitäten einzigartig. Sein Bromatom und seine Dimethylgruppen tragen im Vergleich zu anderen ähnlichen Verbindungen zu seinen besonderen Eigenschaften bei.
Eigenschaften
CAS-Nummer |
94134-67-5 |
|---|---|
Molekularformel |
C12H19BrN2O4S |
Molekulargewicht |
367.26 g/mol |
IUPAC-Name |
(2R,5S,6R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;morpholin-4-ium |
InChI |
InChI=1S/C8H10BrNO3S.C4H9NO/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8;1-3-6-4-2-5-1/h3-4,6H,1-2H3,(H,12,13);5H,1-4H2/t3-,4-,6+;/m1./s1 |
InChI-Schlüssel |
UXZSIYFRMCQTKY-OWPJFAEHSA-N |
Isomerische SMILES |
CC1([C@H](N2[C@@H](S1)[C@@H](C2=O)Br)C(=O)[O-])C.C1COCC[NH2+]1 |
Kanonische SMILES |
CC1(C(N2C(S1)C(C2=O)Br)C(=O)[O-])C.C1COCC[NH2+]1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


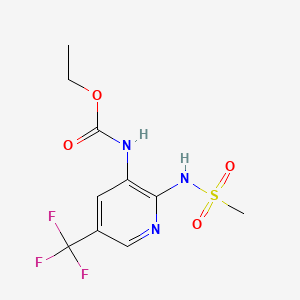
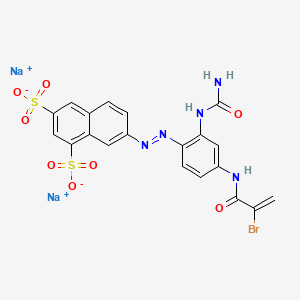
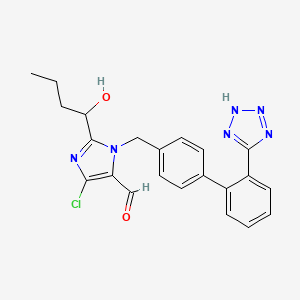
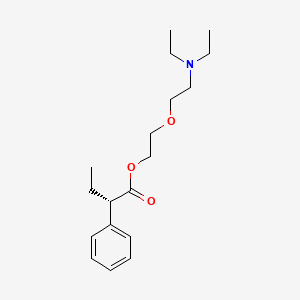
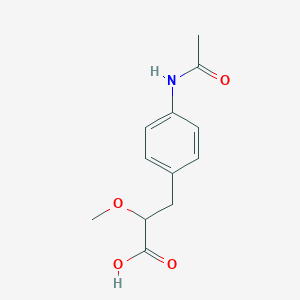
![2-iodo-9-[(2-methoxyphenyl)methyl]-N-methylpurin-6-amine](/img/structure/B12725203.png)
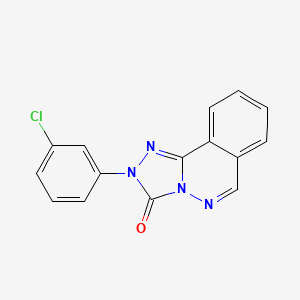


![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-(4-methoxyphenyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12725223.png)

